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molecular formula C7H15Cl2N B1312733 1-(3-chloropropyl)pyrrolidine Hydrochloride CAS No. 57616-69-0

1-(3-chloropropyl)pyrrolidine Hydrochloride

Cat. No. B1312733
M. Wt: 184.1 g/mol
InChI Key: UUPCYQIIQHSPKR-UHFFFAOYSA-N
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Patent
US08754240B2

Procedure details

A solution of 1-bromo-3-chloropropane (99.5 kg) in toluene (237 kg) was heated to 40-45° C. To this solution was added pyrrolidine (94.5 kg) over 1.5 hours, maintaining the temperature at 40-45° C. A line wash of toluene (37 kg) was applied and the reaction maintained at 40-45° C. for a further four hours. The reaction mixture was cooled to 20-25° C. and washed with water (211 kg). Further water (138 kg) was added and the pH adjusted to 8.8-9.0 by the addition of 34% w/w hydrochloric acid (4.7 kg). The aqueous phase was separated and discarded. To the organic phase was added 34% w/w hydrochloric acid (61 kg) until the pH was 0.5-1.0. The aqueous was separated and concentrated under vacuum, maintaining the temperature <50° C. until the toluene content was <0.1%, giving an aqueous solution of 1-(3-chloropropyl)pyrrolidine hydrochloride 129.1 kg at 71.5% w/w, 79.9%
Quantity
99.5 kg
Type
reactant
Reaction Step One
Quantity
237 kg
Type
solvent
Reaction Step One
Quantity
94.5 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][Cl:5].[NH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1>C1(C)C=CC=CC=1>[ClH:5].[Cl:5][CH2:4][CH2:3][CH2:2][N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
99.5 kg
Type
reactant
Smiles
BrCCCCl
Name
Quantity
237 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
94.5 kg
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
A line wash of toluene (37 kg)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction maintained at 40-45° C. for a further four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20-25° C.
WASH
Type
WASH
Details
washed with water (211 kg)
ADDITION
Type
ADDITION
Details
Further water (138 kg) was added
ADDITION
Type
ADDITION
Details
the pH adjusted to 8.8-9.0 by the addition of 34% w/w hydrochloric acid (4.7 kg)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
ADDITION
Type
ADDITION
Details
To the organic phase was added 34% w/w hydrochloric acid (61 kg) until the pH was 0.5-1.0
CUSTOM
Type
CUSTOM
Details
The aqueous was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature <50° C. until the toluene content

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 129.1 kg
YIELD: CALCULATEDPERCENTYIELD 221.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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